molecular formula C14H9BrFN3O3 B11486840 3-(5-bromofuran-2-yl)-N-[(2-fluorophenyl)methyl]-1,2,4-oxadiazole-5-carboxamide

3-(5-bromofuran-2-yl)-N-[(2-fluorophenyl)methyl]-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B11486840
M. Wt: 366.14 g/mol
InChI Key: HWGHKYBJDNGSTG-UHFFFAOYSA-N
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Description

3-(5-bromofuran-2-yl)-N-[(2-fluorophenyl)methyl]-1,2,4-oxadiazole-5-carboxamide is a synthetic organic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of a brominated furan ring, a fluorinated phenyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-bromofuran-2-yl)-N-[(2-fluorophenyl)methyl]-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps:

    Bromination of Furan: The starting material, furan, is brominated using bromine in the presence of a suitable solvent such as dichloromethane to yield 5-bromofuran.

    Formation of Oxadiazole Ring: The brominated furan is then reacted with hydrazine hydrate and carbon disulfide to form the oxadiazole ring.

    Coupling with Fluorophenylmethyl Group: The final step involves coupling the oxadiazole intermediate with 2-fluorobenzylamine under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(5-bromofuran-2-yl)-N-[(2-fluorophenyl)methyl]-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the furan ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted furans.

Scientific Research Applications

3-(5-bromofuran-2-yl)-N-[(2-fluorophenyl)methyl]-1,2,4-oxadiazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(5-bromofuran-2-yl)-N-[(2-fluorophenyl)methyl]-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-2-furaldehyde
  • 5-bromo-2-furanmethanamine
  • 3-(5-bromofuran-2-yl)methylpyrrolidine

Uniqueness

3-(5-bromofuran-2-yl)-N-[(2-fluorophenyl)methyl]-1,2,4-oxadiazole-5-carboxamide is unique due to the combination of its brominated furan ring, fluorinated phenyl group, and oxadiazole ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C14H9BrFN3O3

Molecular Weight

366.14 g/mol

IUPAC Name

3-(5-bromofuran-2-yl)-N-[(2-fluorophenyl)methyl]-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C14H9BrFN3O3/c15-11-6-5-10(21-11)12-18-14(22-19-12)13(20)17-7-8-3-1-2-4-9(8)16/h1-6H,7H2,(H,17,20)

InChI Key

HWGHKYBJDNGSTG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C2=NC(=NO2)C3=CC=C(O3)Br)F

Origin of Product

United States

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